methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate
Description
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a methyl ester derivative featuring a 1-methylpyrazole substituent at the 3-oxo position of the propanoate backbone. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . The compound is cataloged under CAS No. EN300-141646 and is commercially available with a purity of 95% . Structurally, the pyrazole ring’s 1-methyl group and the ester moiety contribute to its physicochemical properties, including solubility and reactivity.
Properties
IUPAC Name |
methyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-4-3-6(9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILKNDSYQTTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the reaction of 1-methyl-1H-pyrazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate serves as a crucial building block in the development of pharmaceutical compounds. Its applications include:
- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit significant activity against parasites such as Leishmania spp. In a study, a related compound demonstrated a reduction in parasite burden by over 70% in vivo, highlighting its potential as a therapeutic agent for visceral leishmaniasis .
- Cancer Therapy : The compound has been explored as an inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in apoptosis regulation. Compounds derived from this structure showed promising results in inducing apoptosis in cancer cell lines .
Organic Synthesis Applications
In organic synthesis, this compound is utilized as an intermediate for synthesizing more complex heterocyclic systems. Its reactivity allows for:
- Formation of Heterocycles : It can participate in various reactions such as oxidation, reduction, and substitution to form diverse products. For example, oxidation can yield pyrazole oxides, while reduction can produce alcohols or amines.
Material Science Applications
The compound's properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Pyrazole derivatives are being investigated for their potential use in OLEDs due to their electronic properties. The ability to modify the pyrazole structure allows for tuning the electronic characteristics necessary for efficient light emission.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target | Efficacy |
|---|---|---|---|
| This compound | Antiparasitic | Leishmania spp. | >70% reduction in parasite burden |
| Derivative A | Cancer Therapy | Bcl-2/Bcl-xL | Induces apoptosis in H146 cell line |
Table 2: Synthetic Routes Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield | Requires specific reagents |
| Esterification | Simple procedure | May require purification steps |
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position on Pyrazole :
- The 3-yl vs. 5-yl pyrazole substitution (e.g., target vs. isomer in ) influences hydrogen-bonding patterns. The 3-yl derivative may form distinct crystal packing arrangements due to steric and electronic differences .
Ester Group Variations :
- Methyl esters (target, ) generally exhibit lower boiling points and higher volatility compared to ethyl or benzyl analogs (e.g., ).
Aromatic vs. Heteroaromatic Substituents: Phenylamino () and indole () groups introduce planar aromatic systems, enhancing π-π stacking interactions. In contrast, pyrazole derivatives (target, ) participate in directional H-bonding, affecting solubility and crystallization .
Synthetic Utility: Ethyl 3-oxopropanoate derivatives (e.g., ) are frequently used as intermediates in heterocyclic synthesis, while methyl esters (target, ) are preferred for their stability in storage and handling.
Biological Activity
Methyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are recognized for their diverse pharmacological activities. They have been shown to exhibit antibacterial , anticancer , anti-inflammatory , and antioxidant properties, among others . The biological activity of pyrazole compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclin-dependent kinases (CDKs) and nitric oxide synthases (NOSs) .
- Induction of Apoptosis : Certain pyrazole compounds have been found to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antioxidant Activity : Pyrazoles often demonstrate antioxidant properties, which can protect cells from oxidative stress and inflammation .
Anticancer Activity
Research has indicated that this compound may possess significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting tubulin polymerization, leading to reduced cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain pyrazole derivatives exhibit potent antibacterial effects against various strains of bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their efficacy and mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
